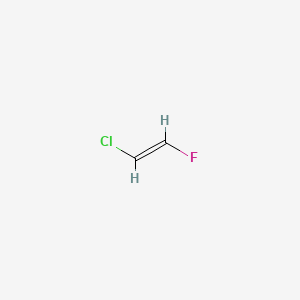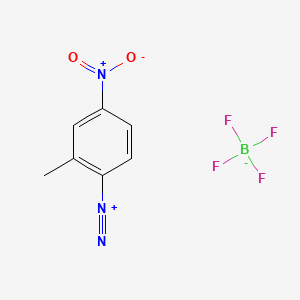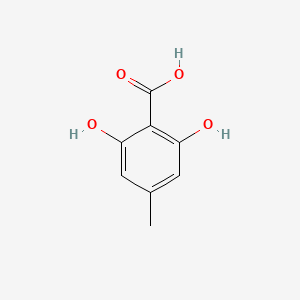
环己-4-烯-1,2-二羧酸
描述
Cyclohex-4-ene-1,2-dicarboxylic acid is an organic compound with the molecular formula C8H10O4. It is a derivative of cyclohexene, featuring two carboxylic acid groups at the 1 and 2 positions. This compound is notable for its role in various chemical reactions and its applications in scientific research.
科学研究应用
Cyclohex-4-ene-1,2-dicarboxylic acid has several applications in scientific research:
作用机制
Target of Action
Cyclohex-4-ene-1,2-dicarboxylic acid primarily targets the Friedel–Crafts alkylation of benzene . This reaction is a cornerstone in organic chemistry, leading to the formation of carbon-carbon bonds and expanding the complexity of organic molecules .
Mode of Action
The interaction of Cyclohex-4-ene-1,2-dicarboxylic acid with its target involves a quantum chemical process . The compound participates in the Friedel–Crafts alkylation of benzene, where it acts as an alkylating agent . Theoretical enthalpies of formation show that it is more favorable for (1R,2S,4R)-4-phenylcyclohexane-1,2-dicarboxylic acid (syn-product) than for (1R,2S,4S)-4-phenylcyclohexane-1,2-dicarboxylic acid (anti-product) .
Biochemical Pathways
The biochemical pathway affected by Cyclohex-4-ene-1,2-dicarboxylic acid is the Friedel–Crafts alkylation pathway . This pathway is crucial in the synthesis of complex organic molecules. The compound’s interaction with this pathway results in the formation of new carbon-carbon bonds, leading to the creation of more complex molecules .
Result of Action
The molecular effect of Cyclohex-4-ene-1,2-dicarboxylic acid’s action is the formation of new carbon-carbon bonds, specifically in the Friedel–Crafts alkylation of benzene . This leads to the creation of more complex organic molecules. On a cellular level, the effects would depend on the specific context and role of these newly formed molecules.
Action Environment
The action, efficacy, and stability of Cyclohex-4-ene-1,2-dicarboxylic acid can be influenced by various environmental factors. For instance, the temperature and pressure conditions can affect the rate and direction of the Friedel–Crafts alkylation . Moreover, the presence of other substances, such as catalysts, can also play a significant role in the compound’s action .
准备方法
Synthetic Routes and Reaction Conditions: Cyclohex-4-ene-1,2-dicarboxylic acid is typically synthesized via the Diels-Alder reaction. This reaction involves the combination of a diene, such as 1,3-butadiene, with a dienophile, such as maleic anhydride. The reaction proceeds as follows:
- Combine 2 grams of 3-sulfolene and 1 gram of maleic anhydride in 1 milliliter of xylene.
- Heat the mixture to reflux for 30 minutes.
- After the reaction, the product is hydrolyzed to yield cyclohex-4-ene-1,2-dicarboxylic acid .
Industrial Production Methods: In industrial settings, the Diels-Alder reaction is scaled up using similar reactants and conditions. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions: Cyclohex-4-ene-1,2-dicarboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the double bond in the cyclohexene ring to a single bond, yielding cyclohexane derivatives.
Substitution: The carboxylic acid groups can participate in substitution reactions, forming esters, amides, or other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous solution.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alcohols or amines in the presence of acid catalysts.
Major Products:
Oxidation: Cyclohexane-1,2-dicarboxylic acid.
Reduction: Cyclohexane-1,2-dicarboxylic acid derivatives.
Substitution: Esters or amides of cyclohex-4-ene-1,2-dicarboxylic acid.
相似化合物的比较
Cyclohex-4-ene-1,2-dicarboxylic acid can be compared with other similar compounds, such as:
Cyclohexane-1,2-dicarboxylic acid: Lacks the double bond in the cyclohexene ring, making it less reactive in certain chemical reactions.
Cyclohex-4-ene-1,2-dicarboxylic anhydride: The anhydride form is more reactive and is often used as an intermediate in synthesis.
Tetrahydrophthalic acid: Similar structure but with different reactivity due to the absence of the double bond.
Cyclohex-4-ene-1,2-dicarboxylic acid is unique due to its combination of a cyclohexene ring and two carboxylic acid groups, providing a versatile platform for various chemical transformations and applications.
属性
IUPAC Name |
cyclohex-4-ene-1,2-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-2,5-6H,3-4H2,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILUAAIDVFMVTAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC(C1C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80861676 | |
| Record name | 4-Cyclohexene-1,2-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80861676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88-98-2, 68307-92-6, 2305-26-2, 15573-40-7 | |
| Record name | Tetrahydrophthalic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88-98-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrahydrophthalic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088982 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Cyclohexene-1,2-dicarboxylic acid, monocastor oil alkyl esters | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068307926 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | cis-4-Cyclohexene-1,2-dicarboxylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402223 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC179400 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179400 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | TETRAHYDROPHTHALIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=239116 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Cyclohexene-1,2-dicarboxylic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Cyclohexene-1,2-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80861676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohex-4-ene-1,2-dicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.702 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the stereochemical implications of synthesizing cyclohex-4-ene-1,2-dicarboxylic acid derivatives?
A1: The synthesis of cyclohex-4-ene-1,2-dicarboxylic acid derivatives often results in a mixture of isomers. Researchers have successfully synthesized both enantiomers of chiral cis-cyclohex-4-ene-1,2-dicarboxylic acid derivatives through optical resolution using (4S)-isopropyl-1,3-thiazolidine-2-thione. This method enables the isolation of specific enantiomers, which can be further modified through aminolysis, methanolysis, and hydrolysis []. Similarly, both enantiomers of trans-cyclohex-4-ene-1,2-dicarboxylic acid have been synthesized, offering valuable building blocks for various applications [].
Q2: Can you elaborate on the use of cyclohex-4-ene-1,2-dicarboxylic acid derivatives in organic synthesis?
A2: Cyclohex-4-ene-1,2-dicarboxylic acid derivatives serve as versatile building blocks in organic synthesis. For example, monoesters derived from cyclohex-4-ene-1,2-dicarboxylic acid have been employed as key intermediates in the stereoselective synthesis of complex molecules like methyl 9-methyl-6-oxo-5-tosyl-5,6,6aβ,7β,8,10aβ-hexahydroindeno[2,1-b]indole-7α-carboxylate. This particular compound is a crucial precursor in the development of C(7)-functionalized analogues of yuehchukene (YCK), a potential antifertility agent [].
Q3: Are there any computational studies exploring the reactivity of cyclohex-4-ene-1,2-dicarboxylic acid?
A3: Yes, quantum chemical studies have been conducted to investigate the alkylation of benzene with cyclohex-4-ene-1,2-dicarboxylic acid []. These studies utilize computational models to understand the reaction mechanism, energetics, and factors influencing the selectivity of the alkylation process. This information can guide the development of more efficient and selective synthetic strategies.
Q4: What is the significance of studying the halogenation of cyclohex-4-ene-1,2-dicarboxylic acids?
A4: Research has focused on understanding the stereochemistry of halogenation reactions involving cyclohex-4-ene-1,2-dicarboxylic acids []. This is important because the stereochemistry of the resulting halogenated products can significantly influence their reactivity and potential applications in subsequent synthetic transformations.
Q5: Beyond the synthesis of specific compounds, are there broader applications for cyclohex-4-ene-1,2-dicarboxylic acid derivatives?
A5: Research into chiral monoesters derived from cyclohex-4-ene-1,2-dicarboxylic acid and bicyclo[2.2.1]-hept-5-ene-2,3-dicarboxylic acid suggests a broader range of applications []. These chiral building blocks are likely being investigated for their potential in asymmetric synthesis, a powerful tool for creating enantiomerically pure compounds, which are essential in pharmaceuticals and other fields.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


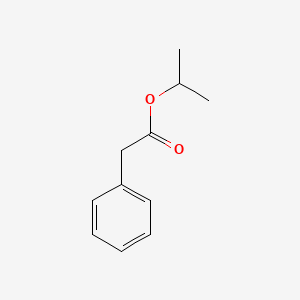
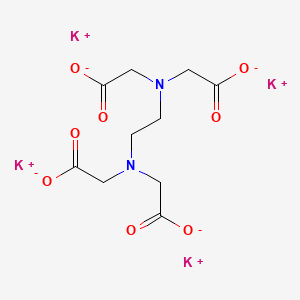

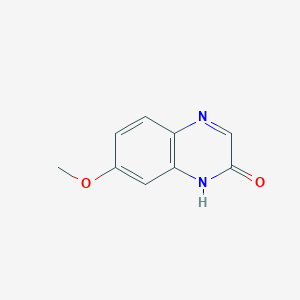
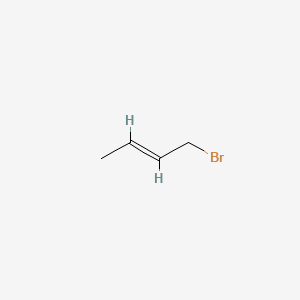
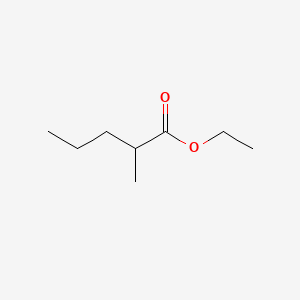

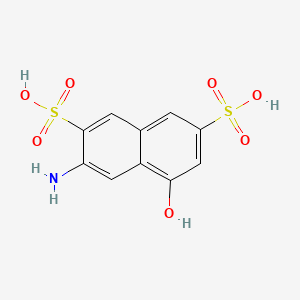
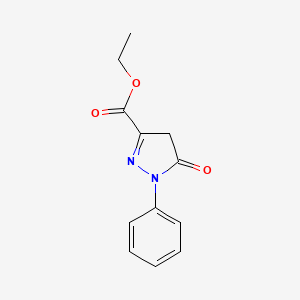

![6-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B1583418.png)
